![molecular formula C15H16N2O6S B2758342 S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethane-1-sulfonamido CAS No. 2097926-79-7](/img/structure/B2758342.png)
S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethane-1-sulfonamido
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Description
S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethane-1-sulfonamido is a useful research compound. Its molecular formula is C15H16N2O6S and its molecular weight is 352.36. The purity is usually 95%.
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Scientific Research Applications
Catalytic Organic Synthesis
This compound has been investigated in the realm of catalytic organic synthesis. Researchers have integrated biomass catalytic conversion with organic synthesis techniques. The process involves two steps:
Condensation Reaction: HMF reacts with 3,3-Dimethyl-2-butanone to synthesize the novel compound (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This approach not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles. The successful execution of this methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .
Antibacterial Activity
While specific studies on this compound’s antibacterial properties are limited, furan derivatives have shown promise in this field. Researchers have synthesized various furan derivatives using cross-coupling reactions. Further investigations into the antibacterial potential of this compound could yield interesting results .
Computational Studies
Density functional theory (DFT) and molecular modeling studies can provide insights into the compound’s electronic structure, stability, and reactivity. These computational approaches help predict its behavior in various environments and guide further experimental work .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c1-10-14(11(2)23-17-10)24(19,20)16-9-15(18,12-5-7-21-8-12)13-4-3-6-22-13/h3-8,16,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEIXJQIRMZCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
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